Differential Potency: p32 Inhibitor M36 IC50 Values Across Colon Cancer Cell Lines vs. Glioma Cell Line
p32 Inhibitor M36 exhibits differential potency across various cancer cell lines, with the lowest IC50 observed in RKO colon cancer cells. This variability informs cell-line-specific experimental design and underscores the compound's context-dependent activity [1]. Notably, M36 demonstrates superior potency in colon cancer cell lines compared to the SF188 glioma cell line (IC50 77.9 μM) [2], indicating a potential preference for colon cancer models [1].
| Evidence Dimension | Inhibition of cell viability (IC50) |
|---|---|
| Target Compound Data | IC50 (RKO) = 55.86 μM; IC50 (HCT116) = 96.95 μM; IC50 (SW480) = 138.3 μM; IC50 (SW620) = 141.8 μM |
| Comparator Or Baseline | SF188 glioma cells: IC50 = 77.9 μM |
| Quantified Difference | IC50 varies from 55.86 μM (RKO) to 141.8 μM (SW620) in colon cancer cells; RKO shows 28% lower IC50 vs. SF188 baseline |
| Conditions | MTT assay, 72 h treatment, colon cancer cell lines (RKO, HCT116, SW480, SW620) |
Why This Matters
This variation allows researchers to select the most sensitive cell line (RKO) for mechanism-of-action studies and to benchmark potency across different cancer types.
- [1] Egusquiza-Alvarez CA, Moreno-Londoño AP, Alvarado-Ortiz E, Ramos-Godínez MDP, Sarabia-Sánchez MA, Castañeda-Patlán MC, Robles-Flores M. Inhibition of Multifunctional Protein p32/C1QBP Promotes Cytostatic Effects in Colon Cancer Cells by Altering Mitogenic Signaling Pathways and Promoting Mitochondrial Damage. Int J Mol Sci. 2024 Feb 27;25(5):2712. View Source
- [2] Yenugonda V, Nomura N, Kouznetsova V, Tsigelny I, Fogal V, Nurmemmedov E, Kesari S, Babic I. A novel small molecule inhibitor of p32 mitochondrial protein overexpressed in glioma. J Transl Med. 2017 Oct 18;15(1):210. View Source
